7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Beschreibung
The compound 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a triazolo-pyrazinone derivative characterized by a fused bicyclic core. Key structural features include:
- A 7-(4-bromophenyl) substituent, which enhances lipophilicity and may influence receptor binding.
- A 3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio) side chain, contributing to electronic and steric effects.
This scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties, as inferred from structurally related compounds in the literature .
Eigenschaften
IUPAC Name |
7-(4-bromophenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-2-29-17-9-3-14(4-10-17)18(27)13-30-21-24-23-19-20(28)25(11-12-26(19)21)16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJDSZHLCOUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a complex heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 485.36 g/mol. Its structure features a triazole ring fused with a pyrazine moiety, along with a bromophenyl and an ethoxyphenyl group linked through a thioether bond. These structural characteristics suggest potential reactivity and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.36 g/mol |
| Functional Groups | Triazole, Pyrazine, Bromophenyl, Ethoxyphenyl |
| Bonding | Thioether bond linking aromatic systems |
Antiviral Activity
Research on related compounds has indicated significant antiviral properties. For instance, derivatives of bromophenyl compounds have shown promising activity against the H5N1 avian influenza virus. A study tested various derivatives for their efficacy using plaque reduction assays on Madin-Darby canine kidney (MDCK) cells, revealing that certain compounds exhibited low values and high selectivity indices against the virus .
Antimicrobial Activity
Compounds with similar structural motifs have also demonstrated antimicrobial effects. For example, synthesized triazolo-pyrazine derivatives were tested against various bacterial strains and showed moderate activity compared to standard antibiotics like Streptomycin and Nystatin . The biological evaluation included testing against Gram-positive and Gram-negative bacteria, revealing that some derivatives exhibited significant inhibition zones.
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been well-documented. Compounds containing triazole rings are known to exhibit various pharmacological activities, including anti-inflammatory effects . The compound may also share these properties due to its structural similarities to other known anti-inflammatory agents.
Case Studies
- Antiviral Efficacy Against H5N1 :
- Antimicrobial Testing :
- Anti-inflammatory Studies :
Synthesis Methods
The synthesis of 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can be approached through various methods involving multi-step reactions that incorporate key functional groups:
-
Stepwise Synthesis :
- Initial formation of the triazole ring followed by the introduction of the pyrazine moiety.
- Utilization of thioether formation techniques to link the ethoxyphenyl group.
-
Reagents and Conditions :
- Common reagents include halogenated phenols for bromination and thioether coupling agents.
- Reaction conditions typically involve solvent-based syntheses under controlled temperatures to optimize yield and purity.
Wissenschaftliche Forschungsanwendungen
Neurokinin-3 Receptor Antagonism
Research indicates that derivatives of triazolo[4,3-a]pyrazines can act as selective antagonists to the neurokinin-3 receptor (NK-3). This receptor is implicated in various central nervous system (CNS) disorders such as anxiety and depression. Compounds similar to 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one may offer therapeutic benefits in treating these conditions by modulating neurokinin signaling pathways .
Anticancer Activity
The triazolo[4,3-a]pyrazine scaffold has been explored for its potential anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and metastasis. The compound's ability to selectively inhibit kinases could position it as a candidate for further development in oncology .
Anti-inflammatory Effects
The presence of the thioether group in the compound may enhance its anti-inflammatory potential. Research on related compounds suggests that modifications to the triazolo-pyrazine structure can yield molecules with significant anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .
Synthesis and Derivatives
The synthesis of 7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves multi-step processes that include cyclization reactions and functional group modifications. The synthetic methodologies often focus on optimizing yield and purity while exploring variations that enhance biological activity .
Case Study 1: Neurokinin Receptor Modulation
A study demonstrated that triazolo[4,3-a]pyrazine derivatives exhibited significant antagonistic effects on NK-3 receptors in vitro. The findings suggest potential applications in managing anxiety disorders through modulation of neuropeptide signaling pathways .
Case Study 2: Anticancer Evaluation
In preclinical trials, compounds derived from the triazolo[4,3-a]pyrazine core were evaluated for their efficacy against non-small cell lung cancer (NSCLC). Results indicated that certain derivatives showed potent inhibition of tumor growth and favorable pharmacokinetic profiles .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Their Implications
The target compound’s analogs differ primarily in substituents at positions 3 and 7 of the triazolo-pyrazinone core. Below is a detailed comparison:
Table 1: Key Structural Features of Analogs
Lipophilicity and Bioavailability
- The ethoxy group in the target compound’s side chain may improve metabolic stability compared to thioxo derivatives (e.g., ), which are prone to oxidation.
Pharmacological Potential
- Compounds with thioxo or fluorobenzyl groups (e.g., ) show promise in CNS disorders due to enhanced blood-brain barrier penetration.
- The target compound’s ethoxy-phenylketone side chain may confer selectivity toward enzymes like cyclooxygenase or cytochrome P450 isoforms, though direct evidence is lacking .
Research Findings and Data Validation
Analytical Characterization
- Potentiometric Titration : Used for quantifying thioxo analogs (e.g., ), achieving >98% accuracy. This method could be adapted for the target compound.
- Melting Points : The target compound’s analogs exhibit high thermal stability (e.g., 252–254°C for ), suggesting crystallinity suitable for formulation.
Gaps and Limitations
- No direct biological data (e.g., IC50 values) are available for the target compound. Inferences are drawn from structurally related molecules.
- Substituent effects on cytotoxicity remain unexplored; studies analogous to are needed.
Q & A
Q. What in silico tools are suitable for predicting biological targets of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
